molecular formula C6H13ClOSi B095210 3-Trimethylsilylpropanoyl chloride CAS No. 18187-31-0

3-Trimethylsilylpropanoyl chloride

Cat. No.: B095210
CAS No.: 18187-31-0
M. Wt: 164.7 g/mol
InChI Key: JOLXPNFNBVPESL-UHFFFAOYSA-N
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Description

3-Trimethylsilylpropanoyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C6H13ClOSi and its molecular weight is 164.7 g/mol. The purity is usually 95%.
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Properties

CAS No.

18187-31-0

Molecular Formula

C6H13ClOSi

Molecular Weight

164.7 g/mol

IUPAC Name

3-trimethylsilylpropanoyl chloride

InChI

InChI=1S/C6H13ClOSi/c1-9(2,3)5-4-6(7)8/h4-5H2,1-3H3

InChI Key

JOLXPNFNBVPESL-UHFFFAOYSA-N

SMILES

C[Si](C)(C)CCC(=O)Cl

Canonical SMILES

C[Si](C)(C)CCC(=O)Cl

Synonyms

3-(Trimethylsilyl)propanoyl chloride

Origin of Product

United States

Synthesis routes and methods I

Procedure details

13.5 g (0.11 mol) of thionyl chloride are added dropwise with stirring to a mixture of 10 g (0.068 mol) of 3-trimethylsilylpropanoic acid in 30 ml of 1,2-dichloroethane. The reaction mixture is heated at 40° C. for 2 hours. The excess thionyl chloride is removed by distillation under reduced pressure. The solution obtained is used without further purification for the following step.
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a flask were place 13.4 g (0.0918 mole) of 4,4-dimethyl-4-silapentanoic acid, 100 mL of diethyl ether, and two drops of N,N-dimethylformamide. To this solution, which was cooled in an ice/water bath, was added 13.98 g (0.110 mole) of oxalyl chloride in diethyl ether in a dropwise manner. Upon completion of addition, the temperature was allowed to rise to ambient conditions, and the mixture was stirred for approximately 16 hours. At the conclusion of this period the solvent was evaporated from the reaction mixture under reduced pressure, leaving 10.42 g of 4,4-dimethyl-4-silapentanoic acid chloride as a residue. The NMR spectrum was consistent with the proposed structure.
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
13.98 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

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